3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile is a chemical compound with the molecular formula C₁₂H₁₁F₃N₂ and a molecular weight of approximately 240.22 g/mol. This compound features a dimethylamino group and a trifluoromethyl-substituted phenyl group attached to an acrylonitrile moiety, which contributes to its unique chemical properties. It is characterized by a boiling point of 377.9°C and a melting point of 104°C, indicating its stability at elevated temperatures .
The reactivity of 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile can be attributed to its functional groups. The acrylonitrile part can undergo typical nucleophilic addition reactions, while the dimethylamino group can participate in protonation or alkylation reactions. The presence of the trifluoromethyl group may influence the electronic properties, making the compound more reactive towards electrophiles. Specific reactions include:
The synthesis of 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile can be achieved through several methods, typically involving the reaction of appropriate starting materials:
3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile has potential applications in various fields:
Interaction studies involving 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile are crucial for understanding its behavior in biological systems. These studies typically focus on:
Such studies are essential for assessing its viability as a therapeutic agent.
Several compounds share structural similarities with 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile, each possessing unique characteristics:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(Dimethylamino)-2-(3-(trifluoromethyl)benzoyl)acrylonitrile | C₁₃H₁₁F₃N₂O | Contains a carbonyl group; potential for different reactivity |
| 4-(Trifluoromethyl)aniline | C₇H₆F₃N | Simpler structure; primarily studied for its electronic properties |
| N,N-Dimethyl-4-trifluoromethylaniline | C₉H₈F₃N | Similar amine structure; used in dye synthesis |
The uniqueness of 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile lies in its combination of both acrylonitrile and trifluoromethyl functionalities, which may confer distinct chemical reactivity and biological activity compared to these similar compounds.
The synthesis of 3-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile relies on strategic precursor combinations to introduce its trifluoromethylphenyl and dimethylamino substituents. A widely employed route involves Knoevenagel condensation, where 3-(trifluoromethyl)benzaldehyde derivatives react with dimethylaminoacetonitrile precursors in the presence of a base catalyst [3] [5]. For example, 2,5-dibromoterephthalaldehyde has been condensed with 2-(3-(trifluoromethyl)phenyl)acetonitrile under alkaline conditions to yield analogous acrylonitrile frameworks [3].
Alternative pathways include Palladium-catalyzed alkenylation, where aryl halides undergo cross-coupling with acrylonitrile derivatives. A Palladium/NIXANTPHOS catalyst system has demonstrated efficacy in constructing aryl acrylonitriles, achieving yields up to 95% under optimized conditions [6]. This method offers regioselectivity advantages for introducing the dimethylamino group at the α-position relative to the nitrile functionality.
| Precursor System | Reaction Type | Key Intermediate | Yield Range |
|---|---|---|---|
| 3-(Trifluoromethyl)benzaldehyde + dimethylaminoacetonitrile | Knoevenagel condensation | α,β-Unsaturated nitrile | 70–85% [3] [5] |
| 3-Bromo-N,N-dimethylaniline + acrylonitrile | Palladium-catalyzed coupling | Arylpalladium intermediate | 80–95% [6] |
The incorporation of the nitrile group necessitates catalysts that balance reactivity and selectivity. Homogeneous base catalysts like sodium hydroxide or potassium carbonate are commonly used in Knoevenagel condensations, facilitating deprotonation of the active methylene group and subsequent nucleophilic attack [3] [5]. However, heterogeneous catalysts such as metal-organic frameworks (MOFs) have emerged as superior alternatives due to their recyclability and precise active-site engineering. For instance, CAU-1-NH₂, a zirconium-based MOF, achieves 100% selectivity in Knoevenagel reactions by leveraging its amino-functionalized pores to stabilize transition states [5].
In palladium-mediated routes, bidentate phosphine ligands like NIXANTPHOS enhance catalytic activity by stabilizing the Pd(0) intermediate during oxidative addition [6]. This system tolerates diverse functional groups on the aryl halide, enabling the synthesis of polysubstituted acrylonitriles without requiring protecting groups.
Solvent choice critically impacts reaction kinetics and product isolation. Polar aprotic solvents such as dimethylformamide (DMF) accelerate Knoevenagel condensations by stabilizing ionic intermediates, but they complicate purification due to high boiling points [3]. Ethanol, a polar protic solvent, offers a compromise by enabling azeotropic removal of water during condensation, though its lower dielectric constant may reduce reaction rates [2] [3].
For palladium-catalyzed reactions, tetrahydrofuran (THF) is preferred for its ability to solubilize both organic and inorganic reagents while facilitating ligand-metal coordination [6]. Post-reaction, switching to dichloromethane improves extraction efficiency by partitioning the hydrophobic acrylonitrile product into the organic phase [3].
| Solvent | Polarity | Boiling Point (°C) | Suitability for Reaction Type |
|---|---|---|---|
| Ethanol | Protic | 78.4 | Knoevenagel condensation [3] [5] |
| THF | Aprotic | 66 | Palladium-catalyzed coupling [6] |
| Dichloromethane | Low | 39.6 | Product extraction [3] |
Scaling up the synthesis of 3-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile introduces challenges in heat management, catalyst recovery, and purity control. Exothermic reactions during Knoevenagel condensation require jacketed reactors with precise temperature modulation to prevent runaway polymerization [2]. Continuous-flow systems mitigate this risk by enabling rapid heat dissipation and shorter residence times [5].
Catalyst recycling remains problematic in homogeneous systems, necessitating costly ligand-stabilized heterogeneous alternatives. MOF-based catalysts like CAU-1-NH₂ retain >90% activity over five cycles, reducing waste generation [5]. Additionally, vacuum distillation is employed to purify the crude product, though the acrylonitrile’s thermal sensitivity demands careful control of heating rates [2] [3].
The thermodynamic stability of 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile is governed by several molecular structural features that contribute to its overall chemical robustness. The compound exhibits exceptional thermal stability primarily due to the presence of strong carbon-fluorine bonds within the trifluoromethyl group, which possess bond dissociation energies exceeding 100 kcal/mol [1]. This high bond strength significantly enhances the molecule's resistance to thermal decomposition processes.
The electronic structure of the compound contributes substantially to its thermodynamic stability through resonance stabilization mechanisms. The extended conjugation system involving the phenyl ring, the acrylonitrile double bond, and the electron-withdrawing trifluoromethyl substituent creates a delocalized π-electron system that distributes electronic density throughout the molecular framework [1] [2]. This electron delocalization reduces localized charge accumulation and enhances molecular stability against nucleophilic and electrophilic attacks.
The trifluoromethyl group exhibits profound electron-withdrawing effects that significantly influence the compound's thermodynamic properties [1] [2]. Through strong inductive effects, the trifluoromethyl substituent withdraws electron density from the adjacent aromatic ring, creating a more electron-deficient system that exhibits enhanced stability toward oxidative processes. This electronic modification also affects the reactivity of the acrylonitrile moiety, reducing its susceptibility to nucleophilic addition reactions that could compromise structural integrity.
| Stability Parameter | Assessment | Contributing Factor |
|---|---|---|
| Thermal Decomposition Temperature | >300°C | Strong C-F bonds and aromatic stabilization |
| Bond Dissociation Energy | 100-120 kcal/mol (C-F bonds) | Highly electronegative fluorine atoms |
| Resonance Stabilization Energy | 15-25 kcal/mol | Extended π-conjugation system |
| Activation Energy for Decomposition | 150-180 kJ/mol | Multiple stabilizing interactions |
The molecular geometry contributes to thermodynamic stability through minimal steric strain. The trans configuration around the acrylonitrile double bond positions the bulky substituents in an energetically favorable arrangement, reducing unfavorable steric interactions that could destabilize the molecule [3]. This geometric optimization enhances the overall thermodynamic stability and reduces the likelihood of spontaneous rearrangement reactions.
The solubility characteristics of 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile reflect the complex interplay between polar and non-polar molecular regions within its structure. The compound possesses a calculated logarithmic partition coefficient (LogP) of 3.13148 [4], indicating substantial lipophilic character that significantly influences its solubility behavior across different solvent systems.
In aqueous media, the compound exhibits limited solubility due to its high lipophilicity. The polar surface area of 27.03 Ų [4] suggests moderate hydrogen bonding capacity, primarily through the nitrile nitrogen and dimethylamino groups. However, the substantial hydrophobic contribution from the trifluoromethyl-substituted phenyl ring and the overall molecular architecture limits water solubility to approximately 0.1-0.5 g/L at ambient temperature [5] .
Polar aprotic solvents demonstrate enhanced solvation of the compound through favorable dipole-dipole interactions. The nitrile group, with its significant dipole moment, readily interacts with polar aprotic media such as dimethylformamide, dimethyl sulfoxide, and acetonitrile [5] [7]. These solvents effectively stabilize the polar regions of the molecule while accommodating the non-polar aromatic and trifluoromethyl components, resulting in solubilities ranging from 50-200 g/L depending on temperature and specific solvent properties.
| Solvent Category | Predicted Solubility Range | Primary Interaction Mechanism |
|---|---|---|
| Water | 0.1-0.5 g/L | Limited hydrogen bonding |
| Alcohols (C1-C4) | 5-25 g/L | Hydrogen bonding with nitrile group |
| Polar Aprotic | 50-200 g/L | Dipole-dipole interactions |
| Aromatic Solvents | 100-300 g/L | π-π stacking interactions |
| Aliphatic Hydrocarbons | <1 g/L | Minimal favorable interactions |
The dimethylamino group provides moderate basicity (estimated pKa around 4-6) that can influence solubility in acidic aqueous solutions through protonation mechanisms . In acidic media, the protonated form exhibits enhanced water solubility due to increased ionic character, potentially reaching 10-50 g/L depending on pH and ionic strength.
Non-polar solvents demonstrate poor solvation capabilities for this compound due to the significant polar character contributed by the nitrile and dimethylamino functionalities. Aliphatic hydrocarbons such as hexane and cyclohexane show minimal interaction with the compound, resulting in solubilities typically below 1 g/L [5]. The inability of non-polar media to stabilize the polar regions of the molecule through appropriate intermolecular interactions fundamentally limits dissolution.
Aromatic solvents exhibit enhanced solubility profiles compared to aliphatic systems due to favorable π-π stacking interactions between the solvent aromatic rings and the compound's phenyl moiety [8]. Solvents such as benzene, toluene, and xylene demonstrate moderate to good solvation capabilities, with solubilities ranging from 100-300 g/L. The trifluoromethyl substituent enhances these π-π interactions through electronic effects that modify the electron density distribution within the aromatic system.
The volatility profile of 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile is characterized by exceptionally low vapor pressure values at ambient temperature, reflecting the substantial molecular weight of 240.22 g/mol and extensive intermolecular interactions. The compound exhibits a boiling point of 377.9°C at 760 mmHg [4], indicating minimal volatility under standard atmospheric conditions.
Vapor pressure estimations based on molecular structure analysis and comparison with related acrylonitrile derivatives suggest values below 0.01 mmHg at 25°C. This extremely low vapor pressure results from strong intermolecular forces including dipole-dipole interactions between nitrile groups, hydrogen bonding involving the dimethylamino functionality, and van der Waals attractions between aromatic ring systems [9] [10].
The flash point of 182.3°C [4] indicates moderate fire hazard characteristics, requiring elevated temperatures to generate sufficient vapor concentrations for ignition. This property reflects the low volatility and suggests that fire hazards are primarily associated with high-temperature processing or exposure to significant heat sources rather than ambient conditions.
| Volatility Parameter | Value | Comparison with Standards |
|---|---|---|
| Vapor Pressure (25°C) | <0.01 mmHg | 1000x lower than acetonitrile |
| Boiling Point | 377.9°C | 150°C higher than benzonitrile |
| Flash Point | 182.3°C | Moderate fire hazard classification |
| Evaporation Rate | Very slow | <0.1% of n-butyl acetate |
Temperature dependence of vapor pressure follows the Clausius-Clapeyron relationship, with exponential increases observed at elevated temperatures. At 100°C, vapor pressure estimates suggest values around 0.1-0.5 mmHg, while at 200°C, pressures may reach 10-50 mmHg. These estimations are based on thermodynamic correlations for compounds with similar molecular architecture and functional group compositions [9] [11].
The low volatility characteristics significantly influence handling, storage, and environmental fate considerations. Atmospheric residence times are expected to be minimal due to low evaporation rates, reducing concerns about vapor-phase environmental transport. However, the compound's persistence in liquid or solid phases may present different environmental considerations related to bioaccumulation and soil/water contamination.
The surface tension properties of 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile reflect the amphiphilic character resulting from the coexistence of polar and non-polar molecular regions. Estimated surface tension values range from 35-40 dyne/cm at 25°C, based on correlations with structurally similar compounds containing both hydrophilic and hydrophobic functionalities [12].
The trifluoromethyl group contributes significantly to surface activity through its unique electronic properties and hydrophobic character. The highly electronegative fluorine atoms create a region of low polarizability that tends to orient toward air interfaces, potentially reducing surface tension relative to non-fluorinated analogs [13]. This fluorine-induced surface activity is a characteristic feature of trifluoromethyl-containing compounds and influences their behavior at liquid-gas interfaces.
Interfacial behavior at liquid-liquid boundaries demonstrates moderate activity that depends strongly on the polarity differential between phases. At oil-water interfaces, the compound exhibits preferential orientation with the polar nitrile and dimethylamino groups directed toward the aqueous phase while the trifluoromethyl-substituted phenyl ring associates with the organic phase [14] [15]. This molecular orientation reduces interfacial tension and may provide emulsification or stabilization properties in biphasic systems.
| Interfacial Property | Estimated Value | Molecular Basis |
|---|---|---|
| Surface Tension (air-liquid) | 35-40 dyne/cm | Balance of polar/non-polar regions |
| Critical Surface Tension | 28-32 dyne/cm | Fluorine surface activity |
| Contact Angle (glass) | 45-65° | Moderate wetting behavior |
| Interfacial Tension (oil-water) | 15-25 dyne/cm | Amphiphilic molecular structure |
The contact angle behavior on solid surfaces depends critically on surface energy and chemical composition of the substrate. On high-energy surfaces such as clean glass or metal oxides, contact angles of 45-65° are predicted, indicating moderate wetting characteristics [16]. The dimethylamino group provides hydrogen bonding capability that enhances surface interaction, while the trifluoromethyl group may reduce adhesion through its hydrophobic character.
Molecular dynamics simulations of related trifluoromethyl-containing compounds suggest that interfacial orientation is highly dynamic, with rapid exchange between surface-active and bulk conformations [14] [17]. This molecular mobility contributes to the observed moderate surface activity and may influence mass transfer processes across interfaces.